Journal Name:Wiley Interdisciplinary Reviews: Computational Molecular Science
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Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.rinp.2023.106782
Particle interactions play a fundamental role in condensed matter physics because they determine both the dynamical behavior and the equilibrium physical properties of a given system at temperature T and density ρ. However, these interactions are not always precisely known in experiments, or in simulations of coarse-grained systems. A direct determination of the pair interaction potential in a given system could help understand observed behaviors and make further predictions. Given a number of equilibrium configurations of a system, it would be desirable to find a method to directly determine the pair potential by only using these snapshots. We propose two simple methods towards this goal for the specific case of the systems in 3 dimensional space with the Mie potential, which includes two exponents as m and s. Well-equilibrated system configurations are produced by molecular dynamical simulations using the Mie potential with different exponent combinations (m,s). In the first method, we construct a correspondence between the value and location of the first peak of the radial distribution function and the couple (m,s), which allows us to determine the potential with an accuracy of 100% when given a set of equilibrium configurations for an unknown potential. In the second method, we train an artificial neural network to learn this correspondence. We find that all (m,s) combinations are correctly predicted. Both methods support the idea that the pairwise interaction can often easily be inferred by using equilibrium snapshots.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.rinp.2023.106757
This manuscript addresses the security challenges wireless sensor networks (WSNs) face due to their operational limitations. The primary challenge stems from the infiltration of worms into the network, where one infected node could uncontrollably propagate the malware to neighbouring node(s). First, we proposes a stochastic system based on Lévy noise to explain the spread of worms in WSNs. Then, we establish a unique positive global solution for the proposed model. We also examine the presence and potential extinction of worms within the networks. The results reveal that random environmental perturbations can confine the spread of worms and that the deterministic model tends to overestimate the worms’ spreading capacity. Using different parameter sets, the study obtains approximate solutions to validate these analytical findings and demonstrate the effectiveness of the suggested SEIRS system. The findings of the work reveal that the proposed model surpasses existing models in mitigating worm transmission in WSNs. Our inference suggests that the transmission dynamics of the system are influenced by both white noise and Lévy noise.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.rinp.2023.106756
In the pursuit of creating more precise and flexible mathematical models for complex physical phenomena, this study constructs a unique fractional model for the Advection–Dispersion equation. The Advection–Dispersion equation is a fundamental mathematical tool for analyzing fluid dynamics and mass transfer processes, but traditional integer-order models often fail to accurately capture anomalous transport behaviors. To overcome this limitation, we employ a non-singular non-integer operator based on the Heydari–Hosseininia notion. This operator allows us to transform the classical advection–dispersion equation into a more robust and flexible fractional model, which can better represent a variety of transport phenomena across different scales and mediums.The numerical approximation of the proposed fractional Advection–Dispersion equation model is achieved using a set of specific polynomials known as shifted Vieta–Lucas polynomials. Aided by their unique properties, the shifted Vieta–Lucas polynomials enable us to transform the original differential system into a more computationally tractable algebraic system via a non-integer derivative matrix. Furthermore, we undertake a detailed analysis of convergence and truncation error associated with the shifted Vieta–Lucas polynomials, underpinning the validity and stability of our numerical method. To illustrate the efficiency and robustness of the derived method, we provide several example problems which are solved using our method. The corresponding solutions are extensively presented with the aid of figures and tables, demonstrating the method’s remarkable performance in solving the fractional Advection–Dispersion equation model. The proposed method shows promising potential for further application and development in solving other fractional differential equations and related scientific problems.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.rinp.2023.106767
Improving the quality of wavefront shaping (WFS) is a major problem of anti-scattering optical information transmission in the perturbation environment. To tackle this issue, we propose a simple and robust method, named Point Guard algorithm (PGA), to manipulate the optical interference by encoding the digital micromirror device (DMD). The PGA method is inspired by the movement strategies of Point Guard (PG) in professional basketball association. Compared with the most popular method genetic algorithm (GA), the proposed PGA method has a stronger anti-perturbation capacity. In the experiment, the scattering medium consists of ground glass and polystyrene microspheres (PS) suspended in deionized water, and the movement of microspheres is used to cause a perturbation. It is found that PGA still has a better modulation quality when the suspension is too thick to see the ballistic light. PGA puts a new perspective in applications such as optogenetics and biomedical imaging in complex environment.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.rinp.2023.106777
This work explores various wave pattern dynamics due to fractional derivative, dispersive and nonlinearity effects for the nonlinear time M-fractional modified Korteweg–de Vries (tM-fMKDV) model. To reconnoiter such dynamics, the unified and new form of modified Kudryashov’s techniques execute to integrate the nonlinear tM-fMKDV model for achieving diverse solitonic and travelling wave envelopes. As a result, trigonometric, hyperbolic and rational solutions have been found via a unified technique, and constants base wave solutions have been derived via the novel Kudryashov’s technique. The dynamical behaviors of the obtained solutions in the pattern of periodic waves, different types of periodic rogue waves, kink waves, and different types of double periodic waves have been illustrated with 3D and density plots for arbitrary choice of the permitted parameters. Analyzing the effect, anyone can observe that an increase in dispersion coefficient causes strictly shock to slopy shocked, an increase of nonlinearity reduces the wavelength and reduces fractionality causing smoothly banding wave shape to strictly banding. As a result, our findings demonstrate that the proposed schemes are highly effective, efficient, and accurate in capturing the characteristics of waves. Compared to other approaches, the solutions obtained from our tM-fMKDV models are more abundant.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.rinp.2023.106744
The class of two-dimensional oxyfluoride monolayers is currently considered one of the most attractive nanomaterials for enhancing design and pushing the limits of different cutting-edge technologies. Two-dimensional semiconductor materials are the most promising systems for various applications in optoelectronic devices because they have a unique optical properties. We continue in this way by investigating the GW band structures and optical properties of unique 2D XOF (X = Ga or In) oxyfluoride monolayers, involving absorption, conductivity, refractive index, and dielectric function. We find no imaginary frequencies in the computed phonon spectra, indicating that these systems are dynamically stable. Furthermore, GaOF and InOF stay stable for temperatures T ≤ 840 K. The band gap of GaOF obtained with the single shot (G0W0) is larger than the band gap energy Eg of InOF. Where the direct band gap energies of GaOF and InOF are 6.1 eV and 4.8 eV, respectively. Our GW(PBE) numerical simulations demonstrate that the GaOF monolayer moves transparent once the frequency of the incoming light exceeds the plasma frequency (35.00 eV). Furthermore, InOF switches transparently once the incident light frequency exceeds the plasma frequency ∼ 35.00 eV. Interestingly, we obtain that these 2D sheets have a strong absorption coefficient in the range of ∼ 3.00–60.00 eV. They are emerging as a potential for the building blocks of the nano-size and ultra-thin optoelectronics of the future since they productively emit and absorb light.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.rinp.2023.106766
Multifunctional metalens with tunable focus and intensity is powerfully attractive for compact planar optics. However, the limited degree of freedom in the single-layer metasurface design makes it difficult to satisfy more complicated functionalities, which restricts the application scenarios of metalens. In this paper, a multifunctional metalens with three operating modes is designed at near-infrared wavelength by combining the phase-change material antimony selenide (Sb2Se3) with the bilayer Pancharatnam-Berry (P-B) phase. By reversibly transforming the upper and lower Sb2Se3 nanofins between the crystalline and amorphous states, the metalens can achieve arbitrary switching among dual-focus F1 and F2, single-focus F1, and single-focus F3. Moreover, when the upper Sb2Se3 nanofin is remained in the amorphous state, a bifocal metalens with tunable relative intensity is achieved by controlling the crystallization state of the lower Sb2Se3 nanofin, and the total focusing efficiency of the bifocal metalens is above 86%. Similarly, when the upper Sb2Se3 nanofin is in the crystalline state, a single-focus metalens with adjustable intensity is realized via adjusting the crystallization fraction of the lower Sb2Se3 nanofin. Regardless of whether the metalens operates in bifocal or single focal mode, the simulated focusing efficiency is higher than 53% and the full-width at half-maximum (FWHM) of each focus approaches its diffraction-limited value. The proposed multifunctional metalens can enable wide potential applications in biomedical imaging, optical communication systems, multifunctional devices, and so on.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.rinp.2023.106707
This article uses a fractional approach to investigate the system of tsunami wave propagation along an oceanic coastline. The tsunami wave system is considered under singular and nonsingular fractional operators. The double Laplace transform (LT) with Adomian decomposition method (ADM) is implemented to analyse this model. Some theoretical features of the considered fractional tsunami systems are explored via fixed point notions. Based on the shallow-water hypothesis, the current model has been explored. It is shown that changes in sea depth and coast slope have an impact on the tsunami wave’s speed and amplification at various time scales. From the numerical simulations it is observed that decrease in the fractional order decreases the tsunami wave velocity as well as height.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.rinp.2023.106758
A 3D distributed-coefficient coupled nonlinear Schrödinger equation(CNLSE) with the partially nonlocal nonlinearity(PNN) for locality in two transverse directions and non-locality in the longitudinal direction becomes the center of attention in this paper. A one-to-one corresponding expression from the distributed-coefficient CNLSE with the PNN to the constant-coefficient CNLSE is confirmed. By way of the Darboux transformation, combined vector solutions of cnoidal wave and soliton with different structures for double components are found. Evolutional behaviors of dark-bright soliton pair, dark-bright soliton pair traveling parallelly along the top of cnoidal wave, and soliton break-up are revealed when parameters of solutions are selected as different values.
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.rinp.2023.106739
Recently, γ−graphyne has been recognized as a two-dimensional high-order topological insulator with typical corner states. In this work, we examine the condition for the existence of corner states in a hexagonal quantum dot made of γ−graphyne (GYQD). Based on a single-orbital tight-binding model, we find that corner states appear only when there are partially-bonding carbon atoms located at the corners. This indicates a potential instability of corner states. As the size of GYQDs increases, mid-gap states in the energy spectrum are either prohibited or exhibited as corner-only or edge-only states. Additionally, we find that the light absorption of GYQDs has a relatively weak polarization anisotropy. The presence of corner states leads to the emergence of sub-gap absorption and enhancement of above-gap absorption.
Supplementary Information
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